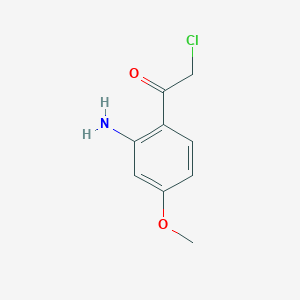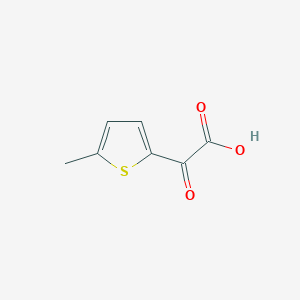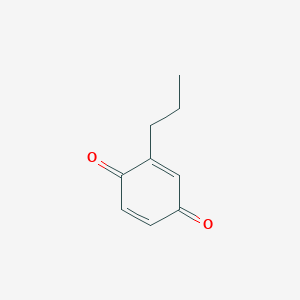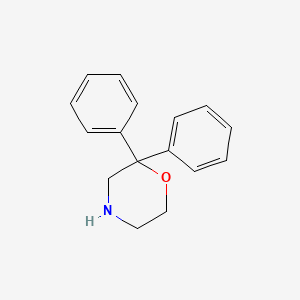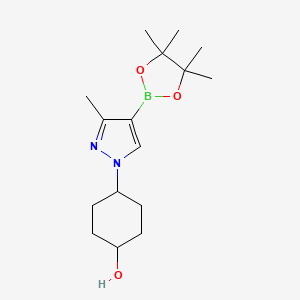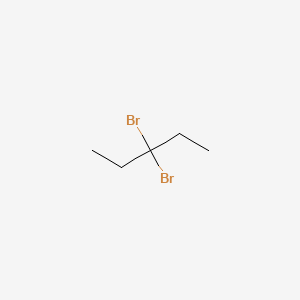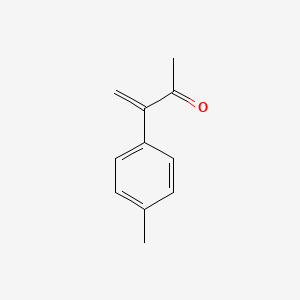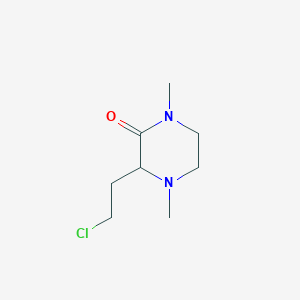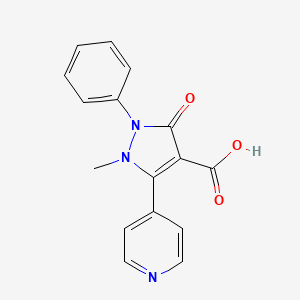
1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carboxylic acid
Overview
Description
1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carboxylic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a phenyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazines with β-keto esters, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-oxo-2-phenyl-5-(pyridin-2-yl)-2,3-dihydro-1H-pyrazole-4-carboxylic acid
- 1-methyl-3-oxo-2-phenyl-5-(pyridin-3-yl)-2,3-dihydro-1H-pyrazole-4-carboxylic acid
- 1-methyl-3-oxo-2-phenyl-5-(pyridin-5-yl)-2,3-dihydro-1H-pyrazole-4-carboxylic acid
Uniqueness
1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H13N3O3 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
1-methyl-3-oxo-2-phenyl-5-pyridin-4-ylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C16H13N3O3/c1-18-14(11-7-9-17-10-8-11)13(16(21)22)15(20)19(18)12-5-3-2-4-6-12/h2-10H,1H3,(H,21,22) |
InChI Key |
BKXRTQBGIYLOHL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)C(=O)O)C3=CC=NC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2,4-Difluoro-phenyl)-methyl-amino]-acetic acid methyl ester](/img/structure/B8529590.png)
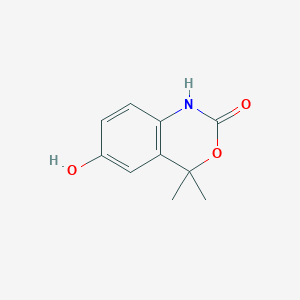
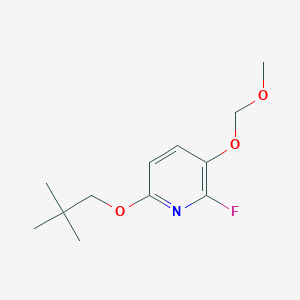
![1-{[(Furan-2-yl)methylidene]amino}piperazine-2,3-dione](/img/structure/B8529609.png)
![1-[(5-Bromo-2-thienyl)methyl]pyrrolidine](/img/structure/B8529615.png)
